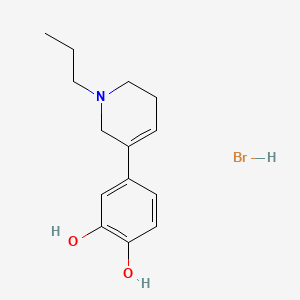
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrobromide
Cat. No. B8753593
Key on ui cas rn:
83010-40-6
M. Wt: 314.22 g/mol
InChI Key: YKPSFESDRPWOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04382942
Procedure details


A solution of 2.4 ml of boron tribromide in 33 ml of methylene chloride was added dropwise over 15 minutes at 0° to 5° C. under an inert atmosphere to a mixture of 6.68 g of the product of Step A in 67 ml of methylene chloride and the mixture was stirred at 0° C. for 7 hours. Then, 1.35 ml of water were added thereto dropwise and the mixture was evaporated to dryness under reduced pressure. The residue was taken up in 30 ml of hot ethanol and the solution was filtered. Crystallization was induced and the filtrate was iced for 16 hours and then vacuum filtered. The product was washed with ethanol and dried under reduced pressure to obtain 3.33 g of 4-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-benzene-1,2-diol hydrobromide which melted at 175° C. after crystallization from ethanol.

Name
product
Quantity
6.68 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
B(Br)(Br)[Br:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C)=[C:16]([O:22]C)[CH:15]=2)[CH2:9]1)[CH2:6][CH3:7].O>C(Cl)Cl>[BrH:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:15]=[C:16]([OH:22])[C:17]([OH:20])=[CH:18][CH:19]=2)[CH2:9]1)[CH2:6][CH3:7] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
product
|
|
Quantity
|
6.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1CC(=CCC1)C1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dropwise and the mixture was evaporated to dryness under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the filtrate was iced for 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.C(CC)N1CC(=CCC1)C=1C=C(C(=CC1)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.33 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
